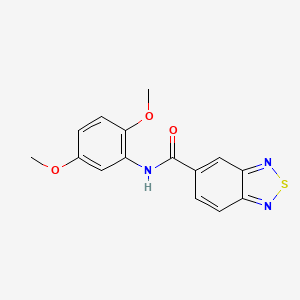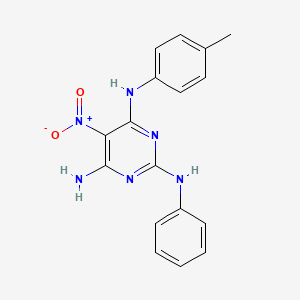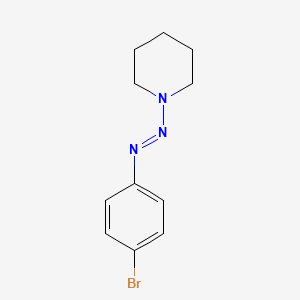![molecular formula C18H10ClNO4S B12495016 3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B12495016.png)
3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one is a complex organic compound that features a benzoxazole moiety linked to a chromenone structure via a sulfanylacetyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or acid under acidic conditions.
Sulfanylacetyl Bridge Formation: The benzoxazole derivative is then reacted with a sulfanylacetyl chloride in the presence of a base such as triethylamine to form the sulfanylacetyl intermediate.
Coupling with Chromenone: The final step involves coupling the sulfanylacetyl intermediate with a chromenone derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution: The chlorine atom in the benzoxazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted benzoxazole derivatives
Applications De Recherche Scientifique
3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of 3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Uniqueness
3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one is unique due to its specific combination of benzoxazole and chromenone moieties, which confer distinct chemical and biological properties. Its sulfanylacetyl bridge also provides a versatile site for further functionalization and derivatization .
Propriétés
Formule moléculaire |
C18H10ClNO4S |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
3-[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]chromen-2-one |
InChI |
InChI=1S/C18H10ClNO4S/c19-11-5-6-16-13(8-11)20-18(24-16)25-9-14(21)12-7-10-3-1-2-4-15(10)23-17(12)22/h1-8H,9H2 |
Clé InChI |
GRFSTWMAPNRLPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12494933.png)
![7-(3,4-dimethoxyphenyl)-4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12494940.png)



![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 2-bromobenzoate](/img/structure/B12494971.png)
![N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B12494982.png)
![3-[(3,4-dimethoxyphenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12494991.png)
![5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12494996.png)
![3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495000.png)

![Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
